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Compound of Interest

Compound Name: 5-Bromo-2-methylquinoline

Cat. No.: B1281031

Introduction

5-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic
organic compound. Quinoline and its derivatives are foundational structures in a variety of
pharmacologically active compounds and are pivotal intermediates in organic synthesis. For
researchers, scientists, and professionals in drug development, a thorough understanding of
the spectroscopic characteristics of such molecules is essential for structure confirmation,
purity assessment, and the prediction of chemical behavior. This technical guide provides a
comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 5-Bromo-2-methylquinoline, alongside detailed experimental
protocols for acquiring such data.

Compound Profile

o |[UPAC Name: 5-Bromo-2-methylquinoline
e CAS Number: 54408-52-5[1]

e Molecular Formula: C1oHsBrN[1]

e Molecular Weight: 222.08 g/mol [1]

e Monoisotopic Mass: 220.98401 Da[2]
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Data Presentation

While experimental spectra for 5-Bromo-2-methylquinoline are not widely published in
publicly accessible databases, the following tables summarize the expected spectroscopic data
based on the analysis of structurally similar compounds and established principles of
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 5-Bromo-2-methylquinoline (in CDCIs)

Chemical Shift (5, o . Provisional
opm) Multiplicity Integration Assignment
~27-28 Singlet (s) 3H -CHs (at C2)
~73-75 Doublet (d) 1H H3

~75-77 Triplet (t) 1H H7

~7.7-79 Doublet (d) 1H H6

~8.0-8.2 Doublet (d) 1H H8
~82-84 Doublet (d) 1H H4

Note: Predicted values are based on data from related bromo-methyl-quinoline isomers and
general substituent effects on the quinoline ring system. Actual coupling constants (J values)
would require experimental measurement.[3]

Table 2: Predicted 3C NMR Spectroscopic Data for 5-Bromo-2-methylquinoline (in CDCl3)
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Chemical Shift (6, ppm)

Carbon Assignment

~25 -CHs

~118 C5 (quaternary)

~122-138 Aromatic CH carbons

~ 145 - 160 Aromatic quaternary carbons

Note: These are estimated chemical shift ranges. The specific shifts for the nine aromatic

carbons would be influenced by the positions of the bromine and methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 5-Bromo-2-methylquinoline is expected to be complex in the fingerprint region (below

1500 cm~1) but will show characteristic absorptions for its aromatic and alkyl components.

Table 3: Typical IR Absorption Bands for 5-Bromo-2-methylquinoline

Wavenumber . ] . .
Intensity Vibration Type Functional Group
(cm™)
3100 - 3000 Medium C-H Stretch Aromatic C-H
3000 - 2850 Medium C-H Stretch Methyl (-CHs)
1600 - 1585 Medium-Strong C=C Stretch (in-ring) Aromatic Ring
] C=C / C=N Stretch Quinoline Ring
1500 - 1400 Medium-Strong o
(in-ring) System
C-H Out-of-Plane )
900 - 675 Strong Aromatic C-H
Bend
~ 600 - 500 Medium-Strong C-Br Stretch Aryl Halide

Note: These values are based on characteristic infrared absorption frequencies for aromatic

and alkyl-substituted heterocyclic compounds.[4][5]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. For 5-Bromo-2-methylquinoline, the presence of bromine, which has two
major isotopes (7°Br and 8Br in an approximate 1:1 ratio), will result in a characteristic isotopic
pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for 5-Bromo-2-methylquinoline

m/z Value lon Notes

Molecular ion peak, showing

the characteristic M / M+2

221 /223 [M]* ) )
isotopic pattern for a
monobrominated compound.
206/ 208 [M-CHs]* Loss of the methyl group.
142 [M-Br]* Loss of the bromine atom.
Further fragmentation of the
115 [CoH7]*

quinoline ring.

Note: The relative intensities of the fragment ions depend on the ionization energy and the
stability of the resulting ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 5-Bromo-2-
methylquinoline. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-methylquinoline in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls). Add a small amount of
tetramethylsilane (TMS) as an internal reference (0O ppm). Transfer the solution to a clean 5
mm NMR tube.

» 'H NMR Acquisition:
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[e]

Instrument: 400 MHz (or higher) NMR Spectrometer.

o

Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: Typically -2 to 12 ppm.

[¢]

Number of Scans: 16-32 scans are usually sufficient.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Instrument: 400 MHz (or higher) NMR Spectrometer.

o

Pulse Program: Standard proton-decoupled pulse sequence.

[¢]

Spectral Width: Typically 0 to 220 ppm.

[e]

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

[¢]

Relaxation Delay: 2 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the *H spectrum to the TMS peak at 0.00
ppm and the 13C spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a
suitable solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of solid 5-Bromo-2-methylquinoline or a single drop if it is in a
liquid state onto the center of the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.
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o Data Acquisition:

(¢]

Instrument: FT-IR Spectrometer with an ATR accessory.

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This

[¢]

will be automatically subtracted from the sample spectrum.

[¢]

Sample Scan: Collect the spectrum of the sample.

Parameters:

[e]

= Scan Range: 4000 to 400 cm™1.
» Resolution: 4 cm~1.

» Number of Scans: Average of 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Preparation (for GC-MS): Prepare a dilute solution of 5-Bromo-2-methylquinoline
(e.g., 100 pg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

o Sample Introduction: Inject 1 pL of the prepared solution into a Gas Chromatograph coupled
to a Mass Spectrometer (GC-MS).

e lonization:
o Method: Electron lonization (EI) is a common and robust method for this type of molecule.
o Energy: Typically 70 eV.

e Mass Analysis:

o Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their

mass-to-charge ratio (m/z).

o Mass Range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 40 to 350).
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» Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound like 5-Bromo-2-methylquinoline using the complementary data from MS, IR, and
NMR spectroscopy.

Mass Spectrometry
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Caption: Logical workflow for structural elucidation using MS, IR, and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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